molecular formula C18H26N2O3S B2907682 1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one CAS No. 1241702-23-7

1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one

Cat. No. B2907682
CAS RN: 1241702-23-7
M. Wt: 350.48
InChI Key: UVOYASZLHDRYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as J147 and has been shown to have a variety of biochemical and physiological effects that make it an interesting candidate for further investigation.

Mechanism of Action

The exact mechanism of action of J147 is not fully understood, but studies have suggested that it may act by increasing the expression of genes involved in mitochondrial function and reducing oxidative stress. J147 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
J147 has been shown to have a variety of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and decrease oxidative stress. In animal models of Alzheimer's disease, J147 has been shown to improve memory and reduce the accumulation of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of J147 is that it has been shown to have a relatively low toxicity, making it a potentially safe compound for use in scientific research. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for research on J147. One area of interest is the potential use of J147 in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of J147 in humans, as well as its optimal dosage and administration route. Other areas of research could include investigating the potential use of J147 in the treatment of other conditions, such as inflammation and oxidative stress. Overall, J147 is a promising compound that has the potential to have a significant impact on scientific research and the treatment of disease.

Synthesis Methods

The synthesis of J147 involves several steps, including the reaction of 2,4-dimethylbenzaldehyde with nitroethane to form 2,4-dimethyl-3-nitroprop-1-ene. This intermediate is then reacted with methylamine to form 2,4-dimethyl-3-(2-methylaminoethyl)nitroprop-1-ene, which is subsequently reduced to 2,4-dimethyl-3-(2-methylaminoethyl)propan-1-ol. The final step involves the reaction of this intermediate with 4-bromobutanoyl chloride and sodium hydride to form J147.

Scientific Research Applications

J147 has been shown to have potential applications in scientific research, particularly in the area of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that J147 has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. J147 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-5-18(21)19-11-4-12-20(14-13-19)24(22,23)15-10-17-8-6-16(2)7-9-17/h6-10,15H,3-5,11-14H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYASZLHDRYOH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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